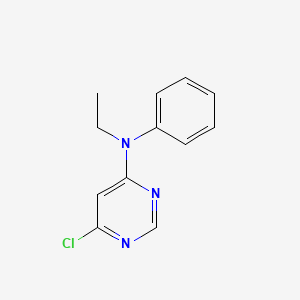

6-chloro-N-ethyl-N-phenylpyrimidin-4-amine

Description

Significance of the Pyrimidine (B1678525) Scaffold in Chemical Biology and Medicinal Chemistry

The pyrimidine scaffold, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is of paramount importance in the fields of chemical biology and medicinal chemistry. wjarr.comorientjchem.orggsconlinepress.com This structural motif is a fundamental component of nucleic acids (cytosine, thymine, and uracil), which form the genetic blueprint of all living organisms. gsconlinepress.comjuniperpublishers.com Its prevalence in nature underscores its biocompatibility and significance in biological processes.

Overview of Pyrimidine-based Compounds and Their Research Relevance

The research relevance of pyrimidine-based compounds spans numerous therapeutic areas. They have been investigated for their potential as:

Anticancer agents: Many pyrimidine derivatives exhibit potent anticancer activity by targeting various kinases and other enzymes involved in cell proliferation and survival. benthamscience.comnih.govmdpi.com

Antimicrobial agents: The pyrimidine scaffold is found in several antibacterial, antifungal, and antiviral drugs. wjarr.comorientjchem.orgorientjchem.org

Anti-inflammatory drugs: Certain pyrimidine derivatives have shown promise in modulating inflammatory pathways. rsc.org

Central nervous system (CNS) agents: The ability of some pyrimidine compounds to cross the blood-brain barrier has led to their investigation for neurological disorders. nih.gov

The continued exploration of pyrimidine chemistry is driven by the need for new and more effective treatments for a wide range of diseases. gsconlinepress.combohrium.com

Structural Context of 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine within Pyrimidine Derivatives

This compound belongs to the class of N-aryl-N-alkyl-pyrimidin-4-amines. Its structure features several key components that place it within a specific context of pyrimidine derivatives:

A Pyrimidine Core: The foundational six-membered ring with two nitrogen atoms.

A Chlorine Atom at Position 6: The presence of a halogen, specifically chlorine, at the 6-position is a common feature in pyrimidine chemistry. The chlorine atom is a good leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various functional groups to further diversify the molecular structure. nih.govmdpi.commdpi.com

An Amino Group at Position 4: The 4-amino group is a common substituent in biologically active pyrimidines. In this specific compound, the amino group is di-substituted.

An Ethyl and a Phenyl Group on the Amino Nitrogen: The nitrogen of the 4-amino group is substituted with both an aliphatic ethyl group and an aromatic phenyl group. This N,N-disubstitution pattern influences the molecule's lipophilicity, steric profile, and potential for hydrogen bonding. The presence of the phenyl ring introduces a site for potential π-π stacking interactions.

The synthesis of such a compound would likely involve the reaction of a dichloropyrimidine, such as 4,6-dichloropyrimidine (B16783), with N-ethylaniline. The regioselectivity of such reactions can often be controlled by reaction conditions. researchgate.net The structural features of this compound make it an interesting candidate for further investigation within the broader field of pyrimidine-based medicinal chemistry.

Data on the Pyrimidine Scaffold

| Property | Value |

| Chemical Formula | C4H4N2 |

| Molar Mass | 80.088 g/mol |

| Appearance | Colorless liquid or crystalline solid |

| Density | 1.016 g/cm³ |

| Melting Point | 20–22 °C |

| Boiling Point | 123–124 °C |

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-ethyl-N-phenylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3/c1-2-16(10-6-4-3-5-7-10)12-8-11(13)14-9-15-12/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKYMOWURQEHGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C2=CC(=NC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reaction Pathways Involving 6 Chloro N Ethyl N Phenylpyrimidin 4 Amine and Pyrimidine Analogs

Nucleophilic Substitution Mechanisms on Pyrimidine (B1678525) Rings

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for the functionalization of halopyrimidines. The positions of the nitrogen atoms within the ring significantly influence the reactivity of the carbon atoms, making certain positions more electrophilic and thus more susceptible to nucleophilic attack. Generally, the reactivity of halogen substituents on the pyrimidine ring follows the order C4(6) > C2 >> C5. acs.org

Direct amination of chloropyrimidines is a common method for the synthesis of aminopyrimidine derivatives. The regioselectivity of this reaction is highly dependent on the substitution pattern of the pyrimidine ring. For instance, in 2,4-dichloropyrimidines, nucleophilic substitution generally occurs selectively at the C4 position. stackexchange.com This preference is attributed to the greater electron deficiency at the C4 position, which can be rationalized by examining the stability of the Meisenheimer intermediate. The intermediate formed by attack at C4 is better stabilized by resonance. stackexchange.com

However, this selectivity can be altered by the presence of other substituents on the ring. For example, the presence of an electron-donating group at the C6 position of a 2,4-dichloropyrimidine (B19661) can reverse the typical C4 selectivity, favoring substitution at the C2 position. wuxiapptec.com In contrast, an electron-withdrawing substituent at the C5 position of 2,4-dichloropyrimidines directs the substitution to the C4 position. nih.gov The reaction of 2,4-dichloropyrimidines with neutral nitrogen nucleophiles often results in a mixture of C4 and C2 isomers, with ratios typically ranging from 1:1 to 4:1, which can complicate purification. acs.org

| Reactant | Nucleophile | Substituent at C5/C6 | Major Product | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Amine | None (H) | C4-substituted isomer | stackexchange.com |

| 2,4-Dichloropyrimidine | Amine | C6 Electron-donating group (e.g., OMe, NHMe) | C2-substituted isomer | wuxiapptec.com |

| 2,4-Dichloropyrimidine | Amine | C5 Electron-withdrawing group | C4-substituted isomer | nih.gov |

While direct (ipso) substitution is the most common pathway in nucleophilic aromatic substitution of halogenopyrimidines, alternative pathways such as cine and tele substitution have been observed in various aromatic systems. arkat-usa.org Cine substitution occurs when the incoming nucleophile attacks a position adjacent to the carbon bearing the leaving group. arkat-usa.org Tele substitution involves the incoming group attaching to a position further away from the leaving group. arkat-usa.orgchemrxiv.org

These alternative substitution patterns are less common for simple halogenopyrimidines under typical SNAr conditions but can be favored under specific circumstances, such as the use of strong bases or certain organometallic reagents. The mechanism for these reactions can be complex, sometimes involving elimination-addition pathways (via hetaryne intermediates) or addition-elimination sequences at different positions on the ring. chemrxiv.org For example, a plausible mechanism for tele-substitution involves the initial attack of the nucleophile at a remote position, followed by proton abstraction and subsequent elimination of the leaving group. chemrxiv.org

Both steric and electronic factors play a critical role in determining the outcome of nucleophilic substitution reactions on the pyrimidine ring.

Electronic Effects: The electron-withdrawing nature of the two ring nitrogen atoms deactivates the entire ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the C2, C4, and C6 positions. The distribution of the Lowest Unoccupied Molecular Orbital (LUMO) is a key determinant of regioselectivity. In unsubstituted 2,4-dichloropyrimidine, the LUMO is primarily located at C4, predicting C4 selectivity. wuxiapptec.com However, substituents can significantly alter the LUMO distribution. Electron-donating groups at C6 can increase the LUMO density at C2, promoting attack at that position. wuxiapptec.com

Steric Effects: Steric hindrance from bulky substituents can influence the regioselectivity of nucleophilic attack. A large substituent at the C5 position can sterically hinder the approach of a nucleophile to the C4 position, potentially favoring attack at the C2 position. wuxiapptec.com Similarly, bulky nucleophiles may exhibit different selectivity compared to smaller ones. For example, while many nucleophiles preferentially attack the C4 position of pentachloropyridine, the bulkier diethylamine (B46881) favors attack at the C2 position, highlighting the role of sterics in overriding electronic preferences. rsc.org

| Factor | Influence on Nucleophilic Substitution | Example | Reference |

|---|---|---|---|

| Electronic (LUMO distribution) | Directs nucleophile to the most electron-deficient carbon. | In 2,4-dichloropyrimidine, LUMO is concentrated at C4, leading to C4 substitution. | wuxiapptec.com |

| Electronic (Substituent Effect) | Electron-donating groups at C6 shift LUMO density to C2, favoring C2 substitution. | A C6-OMe group on 2,4-dichloropyrimidine leads to C2 selectivity. | wuxiapptec.com |

| Steric (Substituent Hindrance) | Bulky groups can block access to adjacent reaction sites. | A bulky C5 substituent can hinder attack at C4. | wuxiapptec.com |

| Steric (Nucleophile Size) | Large nucleophiles may favor less sterically hindered positions. | Diethylamine (bulky) shows C2 selectivity with pentachloropyridine, unlike smaller ammonia (B1221849). | rsc.org |

Oxidative and Reductive Transformations of Pyrimidine Derivatives

Due to their relatively low aromaticity compared to benzene, pyrimidine rings can undergo reduction more readily. researchgate.net For example, treatment with sodium borohydride (B1222165) can lead to the formation of tetrahydropyrimidine (B8763341) derivatives. researchgate.net

Oxidative transformations of pyrimidine derivatives are also well-documented. Alkyl-substituted pyrimidines can be oxidized using reagents like potassium permanganate (B83412) (KMnO4) to yield the corresponding carboxylic acids. researchgate.net Milder oxidation can lead to the formation of diols or epoxides. researchgate.net The pyrimidine ring itself can also be a target for oxidation, particularly in biological systems where oxidative damage can lead to the formation of products like 5-hydroxy-pyrimidines. nih.gov The synthesis of such oxidized derivatives is important for studying the biological consequences of DNA damage. nih.gov

Intramolecular Cyclization and Rearrangement Reactions of Pyrimidine Scaffolds

The pyrimidine core is a versatile scaffold for constructing more complex fused heterocyclic systems through intramolecular cyclization reactions. nih.gov These reactions often involve substituents on the pyrimidine ring that can react with each other or with another part of the molecule. For instance, a pyrimidine derivative bearing appropriate functional groups in adjacent positions (e.g., an amino group at C5 and a reactive side chain at C4) can be induced to cyclize, forming bicyclic structures like purines or pteridines.

Rearrangement reactions of pyrimidine scaffolds, while less common, can occur under specific conditions, such as photochemical stimulation or in the presence of strong acids or bases. These rearrangements can lead to the formation of isomeric structures or entirely different heterocyclic systems.

Advanced Mechanistic Studies Employing Isotopic Labeling and Computational Methods

To gain deeper insight into the reaction mechanisms of pyrimidine derivatives, advanced techniques such as isotopic labeling and computational chemistry are employed.

Isotopic Labeling: Isotopic labeling is a powerful tool for elucidating reaction pathways by tracing the fate of specific atoms throughout a chemical transformation. researchgate.net For example, using 15N-labeled ammonia in an amination reaction can confirm the origin of the nitrogen atom in the final product and can be used to study nitrogen exchange reactions on the pyrimidine ring. nih.gov Similarly, 13C labeling can help to unravel complex skeletal rearrangements. The synthesis of isotopically labeled pyrimidine nucleosides (e.g., with 13C and 15N) is crucial for metabolic studies and for quantifying oxidative damage products using mass spectrometry. nih.gov

Computational Methods: Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), have become indispensable for understanding and predicting the reactivity and selectivity of pyrimidine systems. researchgate.net These methods can be used to calculate the energies of reactants, transition states, and products, providing a detailed energy profile of a reaction pathway. wuxiapptec.com For instance, computational analysis of the LUMO and LUMO+1 orbitals of substituted 2,4-dichloropyrimidines has successfully explained the reversal of regioselectivity from C4 to C2 upon introduction of an electron-donating group at C6. wuxiapptec.com By comparing the calculated transition state energies for nucleophilic attack at C2 versus C4, a quantitative prediction of the major product can be achieved. wuxiapptec.com These computational models allow for the systematic investigation of steric and electronic effects, guiding synthetic chemists in choosing the optimal reaction conditions. wuxiapptec.comrsc.org

Computational Chemistry and Molecular Modeling Studies of 6 Chloro N Ethyl N Phenylpyrimidin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For a compound like 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine, these calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive. nih.gov DFT calculations can map the MEP on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for understanding how the molecule might interact with biological targets, such as through hydrogen bonding or other electrostatic interactions. For instance, the nitrogen atoms in the pyrimidine (B1678525) ring are typically electron-rich sites, capable of acting as hydrogen bond acceptors. numberanalytics.com

Table 1: Predicted Electronic Properties of a Pyrimidine Derivative

This table presents theoretical data for a representative pyrimidine derivative, illustrating the types of parameters obtained from quantum chemical calculations.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.87 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -0.83 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 6.04 eV | Indicates chemical reactivity and stability. nih.gov |

These theoretical calculations provide a foundational understanding of the molecule's intrinsic properties, guiding further investigation into its biological activity.

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity. For pyrimidine derivatives, which are known to inhibit various enzymes like kinases, docking studies can reveal how they fit into the enzyme's active site. nih.govrsc.org

In a typical docking simulation, this compound would be placed into the binding site of a target protein. The software then calculates the most stable binding poses and estimates the binding affinity, often expressed as a docking score in kcal/mol. nih.govnih.gov These simulations can identify key interactions, such as:

Hydrogen bonds: Often formed between the pyrimidine nitrogen atoms and amino acid residues in the protein's hinge region. nih.gov

Hydrophobic interactions: Involving the phenyl and ethyl groups of the ligand and nonpolar residues of the target.

Pi-stacking: Aromatic interactions between the pyrimidine or phenyl ring and residues like phenylalanine or tyrosine. nih.gov

Table 2: Example Molecular Docking Results for a Pyrimidine-Based Kinase Inhibitor

This table shows hypothetical docking results, illustrating the key interactions and binding energy scores typically analyzed.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | -7.9 | LYS 33, THR 14 | Hydrogen Bond nih.gov |

| ILE 10, VAL 18 | Hydrophobic/Alkyl-pi nih.gov | ||

| Epidermal Growth Factor Receptor (EGFR) | -8.5 | MET 793 | Hydrogen Bond |

The insights gained from docking studies are crucial for structure-based drug design, allowing chemists to modify the ligand's structure to improve its binding affinity and selectivity for the target protein. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscape and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing a more realistic representation of the biological system. nih.gov For a complex of this compound bound to a target protein, MD simulations can assess the stability of the binding pose predicted by docking. rsc.org

These simulations can reveal:

The conformational flexibility of the ligand within the binding pocket.

The stability of key hydrogen bonds and other interactions over the simulation period.

The role of water molecules in mediating ligand-protein interactions. nih.gov

Changes in the protein's conformation upon ligand binding.

By analyzing the trajectory of the simulation, researchers can calculate parameters like the root-mean-square deviation (RMSD) to evaluate the stability of the complex. A stable RMSD value over time suggests that the ligand remains securely bound in its predicted pose. MD simulations are computationally intensive but provide invaluable information on the dynamic nature of molecular recognition, which is critical for designing effective inhibitors. rsc.org

In Silico Prediction and Optimization of Molecular Properties

A significant challenge in drug development is ensuring that a potent compound also possesses favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. gjpb.de In silico tools are widely used to predict these properties early in the discovery process, helping to identify candidates with a higher probability of success in clinical trials. afjbs.com

For this compound, various molecular descriptors can be calculated to predict its drug-likeness. These often include adherence to frameworks like Lipinski's Rule of Five, which suggests that orally active drugs generally have specific ranges for molecular weight, lipophilicity (logP), hydrogen bond donors, and hydrogen bond acceptors. tandfonline.com

Table 3: Predicted Physicochemical and ADME Properties for a Pyrimidine Derivative

This interactive table displays predicted properties for a compound structurally similar to the subject, based on computational models.

| Property | Predicted Value | Acceptable Range (Drug-Likeness) | Significance |

|---|---|---|---|

| Molecular Weight | 233.7 g/mol | < 500 | Affects absorption and distribution. |

| LogP (Lipophilicity) | 3.65 | < 5 | Influences solubility and permeability. tandfonline.com |

| Hydrogen Bond Donors | 0 | < 5 | Affects membrane permeability. |

| Hydrogen Bond Acceptors | 3 | < 10 | Affects membrane permeability. |

| Topological Polar Surface Area (TPSA) | 29.0 Ų | < 140 Ų | Predicts cell permeability. |

Structure-Based Drug Design (SBDD) Applications in Pyrimidine Research

Structure-Based Drug Design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of the biological target. nih.gov The computational methods described above—quantum chemistry, docking, and MD simulations—are integral components of the SBDD workflow. The pyrimidine scaffold has been a frequent subject of SBDD efforts, particularly in the development of kinase inhibitors for cancer therapy. rsc.orgresearchgate.net

The SBDD process for a pyrimidine-based inhibitor might proceed as follows:

Target Identification and Validation: A protein kinase crucial for cancer cell growth is selected as the target.

Structural Determination: The 3D structure of the kinase is determined, often by X-ray crystallography.

Lead Finding: Molecular docking is used to screen a library of compounds to find initial "hits" that bind to the kinase's ATP pocket. A compound like this compound could be identified in this stage.

Lead Optimization: The binding mode of the initial hit is analyzed. Computational models are then used to suggest modifications to the pyrimidine core or its substituents to enhance potency and selectivity. For example, if docking reveals an empty hydrophobic pocket, chemists might add a functional group to the ligand to fill it, thereby increasing binding affinity. acs.org

Iterative Design and Synthesis: New analogs are designed computationally, then synthesized and tested experimentally. The results are fed back into the design cycle to further refine the molecule.

This iterative cycle of computational design and experimental validation has successfully led to the development of highly potent and selective pyrimidine-based drugs, such as Imatinib, which was developed through rational drug design targeting a specific tyrosine kinase. wikipedia.org

Structure Activity Relationship Sar Studies of 6 Chloro N Ethyl N Phenylpyrimidin 4 Amine Derivatives

Positional and Substituent Effects on Biological Activity Profiles

The N-ethyl and N-phenyl groups attached to the amino function at the C-4 position of the pyrimidine (B1678525) ring play a crucial role in modulating the biological activity. The N-phenyl group is often essential for establishing key interactions, such as hydrophobic and pi-stacking interactions, within the binding pocket of a target protein. The nature of the N-substituent can significantly impact the compound's inhibitory potency. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives developed as USP1/UAF1 deubiquitinase inhibitors, the presence of the N-benzyl moiety was a key feature for achieving nanomolar potency. nih.gov

The chloro group at the C-6 position of the pyrimidine ring is a significant determinant of biological activity. Halogen atoms, like chlorine, can act as hydrogen bond acceptors and participate in halogen bonding, which can be a crucial interaction for ligand-receptor binding. Furthermore, the electron-withdrawing nature of chlorine influences the electronic distribution of the pyrimidine ring, which can affect its reactivity and interaction with biological targets.

SAR studies on various heterocyclic compounds have repeatedly shown that the presence and position of a chloro substituent can dramatically alter the biological profile. gsconlinepress.comnih.gov For example, in some series of pyrimidine derivatives, a chloro group has been found to enhance antimicrobial or anticancer activity. gsconlinepress.comnih.gov Replacement of the chloro group with other substituents, such as hydrogen or a methyl group, often leads to a significant decrease in activity, highlighting the importance of this specific halogen at this specific position.

Modifying the N-phenyl ring with various substituents is a common strategy to explore and optimize the SAR of this class of compounds. The position (ortho, meta, para) and electronic properties (electron-donating or electron-withdrawing) of these substituents can have a profound effect on the molecule's activity. rsc.orgtandfonline.com

For instance, in studies of pyrazolo[1,5-a]pyrimidin-7-amines, it was found that electron-donating groups on the phenyl ring were favorable for activity, with amine-based donors showing the best results. mdpi.com Conversely, analogues with electron-withdrawing groups were found to be inactive. mdpi.com The introduction of substituents can also affect the orientation of the phenyl ring relative to the pyrimidine core, which in turn can alter the binding mode and affinity for the target.

| Compound | Substitution on Phenyl Ring | Relative Activity/Potency |

|---|---|---|

| Parent Compound | Unsubstituted | Baseline |

| Derivative A | 4-Methoxy (Electron-Donating) | Increased |

| Derivative B | 4-Nitro (Electron-Withdrawing) | Decreased |

| Derivative C | 4-Chloro (Halogen) | Variable/Potentially Increased |

| Derivative D | 2-Methyl (Ortho-substituent) | May decrease due to steric hindrance |

This table provides a generalized representation of SAR trends often observed for substitutions on the phenyl ring of N-phenylpyrimidine derivatives based on common medicinal chemistry principles.

Substitutions at other positions of the pyrimidine ring, such as C-2 and C-5, also play a critical role in defining the compound's biological activity. The C-2 position is often a key site for modification to enhance potency and selectivity. For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the presence of a 2-phenyl group was a crucial element for their inhibitory activity against USP1/UAF1. acs.org

The C-5 position is another important site for modification. Introducing small substituents at this position can influence the molecule's conformation and interaction with the target. For instance, the addition of a methyl group at the C-5 position has been explored in the synthesis of pyrimidine derivatives to modulate their activity. acs.org However, bulky substituents at the C-5 position can sometimes be detrimental to activity due to steric clashes within the binding site. researchgate.net The nature of the C-5 substituent has been shown to influence reaction pathways and the properties of the resulting products in related uridine (B1682114) systems. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrimidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the biological activity of a series of compounds with their physicochemical properties or structural features. nih.govscirp.org For pyrimidine derivatives, QSAR models are valuable tools for understanding the key molecular descriptors that govern their activity and for predicting the potency of new, unsynthesized analogues. scielo.brresearchgate.net

These models are built by calculating a range of descriptors for each molecule, such as lipophilicity (logP), electronic properties (e.g., Hammett constants), steric parameters (e.g., molar refractivity), and topological indices. scielo.br Statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN) are then used to develop a mathematical equation that links these descriptors to the observed biological activity. nih.govscirp.org

A successful QSAR model can provide insights into which properties are most important for activity. For example, a model might reveal that high lipophilicity and the presence of a hydrogen bond donor at a specific position are critical for the desired biological effect. scielo.br This information can guide the rational design of new derivatives with improved potency. QSAR studies have been successfully applied to various classes of pyrimidine derivatives to model their anticancer, anti-inflammatory, and antileishmanial activities. nih.govscirp.orgresearchgate.net

Ligand Efficiency and Related Parameters in SAR Optimization

In modern drug discovery, particularly in fragment-based approaches, SAR optimization is often guided by metrics such as Ligand Efficiency (LE). csmres.co.uk LE is a parameter that relates the potency of a compound to its size, typically measured by the number of non-hydrogen atoms (heavy atom count, HAC). It is calculated as the binding energy per heavy atom.

Ligand Efficiency (LE) = -ΔG / HAC

LE is a valuable tool for prioritizing hits from screening campaigns and for guiding the optimization process. researchgate.net A compound with a high LE is considered to be a more efficient binder, meaning it achieves its potency with a relatively small size. During lead optimization, the goal is often to increase potency without a disproportionate increase in molecular size, which can lead to poor physicochemical properties. csmres.co.uk While LE often decreases as a fragment is grown into a larger, more potent molecule, it is crucial to monitor this parameter to ensure efficient optimization. csmres.co.uk

Other related parameters include:

Lipophilic Ligand Efficiency (LLE): This metric relates potency (pIC50 or pKi) to lipophilicity (logP). It helps in designing potent compounds with acceptable lipophilicity to avoid issues like promiscuity and poor solubility. csmres.co.uk

Binding Efficiency Index (BEI): This is the ratio of potency (pKi) to molecular weight.

By using these efficiency metrics, medicinal chemists can make more informed decisions during the design-synthesis-test cycle, leading to the development of lead compounds with a better balance of potency, selectivity, and drug-like properties. researchgate.net

Stereochemical Considerations in the Structure-Activity Relationships of Chiral Analogs

The introduction of chirality into drug candidates can significantly influence their pharmacological activity, a principle that holds true for derivatives of 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine. While specific stereochemical studies on chiral analogs of this compound are not extensively documented in publicly available research, the critical role of stereochemistry in the structure-activity relationship (SAR) can be effectively illustrated by examining structurally related chiral pyrimidine derivatives. The principles observed in these analogous series provide valuable insights into the potential impact of stereoisomerism on the biological activity of chiral this compound analogs.

Living systems are inherently chiral, and as a result, the enantiomers of a chiral drug can exhibit markedly different interactions with biological targets such as enzymes and receptors. nih.gov This can lead to differences in potency, efficacy, and even the nature of the biological response between enantiomers. juniperpublishers.comnih.gov For a chiral drug, one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or in some cases, contribute to undesirable side effects. mdpi.com

A pertinent example that underscores the importance of stereochemistry in the SAR of related heterocyclic compounds is the study of chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines as Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov In this series, the biological activity was found to be highly dependent on the stereochemistry of a chiral 4-benzylamino group. nih.gov

Research into these furopyrimidine derivatives revealed that the presence of a chiral (R)-1-phenylethylamine moiety at the C-4 position of the pyrimidine ring was crucial for potent EGFR inhibition. nih.gov The corresponding (S)-enantiomer displayed significantly lower activity, highlighting a clear stereochemical preference at the receptor binding site. Molecular dynamics simulations suggested that the superior activity of the (R)-enantiomer was due to favorable cation-π interactions within the receptor's active site. nih.gov

To illustrate the differential activity of these chiral analogs, the following data from the study on 6-aryl-furo[2,3-d]pyrimidin-4-amines is presented:

Table 1: Influence of Stereochemistry at the C-4 Position on EGFR Inhibitory Activity

| Compound | C-4 Substituent | Stereochemistry | EGFR IC₅₀ (nM) |

| 1 | 1-phenylethylamine | (R) | 15 |

| 2 | 1-phenylethylamine | (S) | >1000 |

| 3 | 1-(4-methoxyphenyl)ethylamine | (R) | 25 |

| 4 | 1-(4-methoxyphenyl)ethylamine | (S) | >1000 |

Data sourced from a study on 6-aryl-furo[2,3-d]pyrimidin-4-amines as EGFR inhibitors. nih.gov

The dramatic difference in inhibitory concentration (IC₅₀) between the (R) and (S) enantiomers in the table above strongly suggests that the three-dimensional arrangement of the atoms is critical for effective binding to the target protein. This principle of stereospecificity is a cornerstone of medicinal chemistry and drug design. nih.gov

While the core of this compound is achiral, the introduction of a chiral center, for instance, by modifying the ethyl or phenyl group, would necessitate a thorough evaluation of the individual enantiomers. Based on the precedent set by structurally similar pyrimidine derivatives, it is highly probable that the enantiomers of a chiral analog of this compound would exhibit different biological activities.

The design and synthesis of single-enantiomer drugs can lead to improved therapeutic profiles, including enhanced potency and a better safety margin by eliminating the inactive or potentially harmful distomer. nih.gov Therefore, any future SAR studies on chiral derivatives of this compound should prioritize the synthesis and evaluation of individual enantiomers to fully elucidate the stereochemical requirements for optimal biological activity.

Investigations of Biological Activities and Molecular Targets of 6 Chloro N Ethyl N Phenylpyrimidin 4 Amine Analogs in Vitro

Deubiquitinase Inhibition Studies

The ubiquitin-proteasome system is a critical regulator of protein stability and cellular signaling, with deubiquitinating enzymes (DUBs) playing a vital role in reversing ubiquitination. The dysregulation of this system is implicated in numerous diseases, including cancer, making DUBs attractive therapeutic targets.

Modulation of USP1/UAF1 Deubiquitinase Activity by Pyrimidine (B1678525) Derivatives

The ubiquitin-specific protease 1 (USP1), in complex with its cofactor USP1-associated factor 1 (UAF1), is a key regulator of the DNA damage response. It deubiquitinates critical proteins like monoubiquitinated Fanconi anemia group D2 protein (FANCD2) and Proliferating Cell Nuclear Antigen (PCNA), making it a promising target for anticancer therapies. researchgate.netacs.orgnih.gov

Medicinal chemistry efforts have led to the development of potent inhibitors of the USP1/UAF1 complex based on a pyrimidine scaffold. One notable example is the N-benzyl-2-phenylpyrimidin-4-amine derivative, ML323, which emerged from high-throughput screening and subsequent optimization. researchgate.netacs.org This compound exhibits selective, nanomolar inhibition of USP1/UAF1's deubiquitinase activity. acs.orgsemanticscholar.org Studies on ML323 and its analogs have demonstrated that the pyrimidine core is a crucial pharmacophore for this inhibitory activity. researchgate.net The inhibitory potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), with several analogs showing significant activity. researchgate.netacs.org

Table 1: In Vitro Inhibitory Activity of Pyrimidine Derivatives against USP1/UAF1 This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Structure | USP1/UAF1 IC50 (nM) | Reference |

|---|---|---|---|

| ML323 | N-((4-(1,2,3-triazol-1-yl)benzyl)amino)-2-(2-isopropylphenyl)pyrimidine | 76 | researchgate.net |

| Analog 1 | N-benzyl-2-phenylpyrimidin-4-amine core | ~820 | nih.gov |

| Analog 2 | N-benzyl-2-(2-isopropylphenyl)pyrimidin-4-amine | 210 | acs.org |

| Analog 3 | N-((4-cyanobenzyl)amino)-2-(2-isopropylphenyl)pyrimidine | 180 | acs.org |

Correlation with Cellular Ubiquitination Pathways in Vitro

The inhibitory action of pyrimidine derivatives on USP1/UAF1 has been shown to directly impact cellular ubiquitination pathways. In vitro studies using various human tumor cell lines have demonstrated a strong correlation between the IC50 values of these compounds for USP1/UAF1 inhibition and their ability to increase the levels of monoubiquitinated PCNA (Ub-PCNA) and FANCD2 (Ub-FANCD2). researchgate.netacs.orgnih.gov

Treatment of cells with inhibitors like ML323 prevents the deubiquitination of these key DNA damage response proteins. semanticscholar.orgnih.gov This leads to an accumulation of their monoubiquitinated forms, which can be detected by Western blotting. nih.gov The observed increase in Ub-PCNA and Ub-FANCD2 levels confirms that the compounds effectively engage their target within the cellular environment and disrupt its function. researchgate.netnih.gov This on-target activity potentiates the cytotoxicity of DNA-damaging agents like cisplatin (B142131) in cancer cell lines, highlighting the therapeutic potential of targeting this pathway. acs.orgsemanticscholar.org

Kinase Inhibition Profiles of Pyrimidine Derivatives

Protein kinases are fundamental regulators of cellular signaling, and their aberrant activity is a hallmark of cancer. Consequently, they are major targets for drug discovery. Pyrimidine-based scaffolds are prevalent in the design of kinase inhibitors. acs.org

Axl Kinase Inhibition Investigations

Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is overexpressed in many cancers and is associated with tumor growth, metastasis, and drug resistance. japsonline.comresearchgate.netnih.govjapsonline.com This makes it an attractive target for cancer therapy. nih.gov Several studies have investigated pyrimidine derivatives as Axl kinase inhibitors. japsonline.comjapsonline.comnih.gov

Structure-activity relationship (SAR) studies of pyrrolo[2,3-d]pyrimidine and diphenylpyrimidine–diamine derivatives have identified compounds with potent enzymatic and cellular Axl inhibition. researchgate.netnih.govnih.gov For example, compound 13b from a series of pyrrolo[2,3-d]pyrimidines showed high enzymatic and cellular Axl potencies. nih.gov Similarly, compound m16, a diphenylpyrimidine–diamine derivative, exhibited an IC50 of 5 nM against Axl kinase. nih.gov These findings underscore the suitability of the pyrimidine scaffold for developing potent Axl inhibitors. japsonline.comresearchgate.net

Table 2: In Vitro Axl Kinase Inhibitory Activity of Representative Pyrimidine Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound Series | Representative Compound | Axl Kinase IC50 (nM) | Reference |

|---|---|---|---|

| Diphenylpyrimidine–diamine | m16 | 5 | nih.gov |

| Pyrrolo[2,3-d]pyrimidine | 13b | Potent (specific value not stated) | nih.gov |

| 7-aryl-2-anilino-pyrrolopyrimidine | Compound 27 | 16 | nih.gov |

| 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | ER-001259851-000 | Potent and Selective | nih.gov |

Microtubule Affinity-Regulating Kinase 4 (MARK4) Inhibition Studies

Microtubule Affinity-Regulating Kinase 4 (MARK4) is a serine/threonine kinase implicated in cytoskeletal dynamics and the pathology of neurodegenerative disorders like Alzheimer's disease. nih.govfrontiersin.orgscienceopen.com A series of 4,6-disubstituted pyrimidine-based compounds were synthesized and evaluated as MARK4 inhibitors. nih.govnih.gov

Specifically, 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives were tested for their ability to inhibit MARK4's ATPase activity. nih.gov The in vitro enzyme inhibition assay revealed that these compounds inhibit MARK4 with IC50 values in the micromolar range. nih.govscienceopen.comnih.gov Compound 14, featuring a naphthyl substituent, was the most active in the series with an IC50 of 7.52 µM, followed by compound 9, with a 2,4-dimethoxyphenyl substituent, which had an IC50 of 12.98 µM. nih.gov These results suggest that the 4,6-disubstituted pyrimidine framework is a promising starting point for developing MARK4 inhibitors. nih.govnih.gov

Table 3: In Vitro MARK4 Inhibitory Activity of 4,6-Disubstituted Pyrimidine Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Aryl Substituent | MARK4 IC50 (µM) | Reference |

|---|---|---|---|

| Compound 14 | Naphthyl | 7.52 ± 0.33 | nih.gov |

| Compound 9 | 2,4-dimethoxyphenyl | 12.98 ± 0.63 | nih.gov |

Antimicrobial Activity Evaluation (In Vitro)

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Pyrimidine derivatives have been extensively explored for their potential as antimicrobial agents due to their structural similarity to the building blocks of nucleic acids. nih.govnih.gov

Numerous studies have reported the synthesis of novel pyrimidine analogs and their in vitro evaluation against a panel of pathogenic bacteria and fungi. nih.govresearchgate.netmdpi.comijpsr.comnih.gov The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. nih.gov

For instance, a series of pyrimidine-2-ol/thiol/amine analogs were tested against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal species (e.g., Candida albicans, Aspergillus niger). nih.gov Similarly, thiopyrimidine–benzenesulfonamide compounds and other novel pyrimidine derivatives have shown significant activity against various human pathogenic microbes. mdpi.comijpsr.com The results often show that certain substitutions on the pyrimidine ring are crucial for potent antimicrobial activity. nih.govnih.gov

Table 4: In Vitro Antimicrobial Activity (MIC) of Selected Pyrimidine Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound Series | Test Organism | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Pyrimidine-2-thiol analogs | S. aureus | 6.25 - 25 | nih.gov |

| Pyrimidine-2-thiol analogs | E. coli | 12.5 - 50 | nih.gov |

| Pyrimidine-2-thiol analogs | C. albicans | 12.5 - 50 | nih.gov |

| Thienopyrimidine-benzimidazole hybrids | P. aeruginosa | 3.12 - 25 | mdpi.com |

| Pyrimidopyrimidine analogs | B. subtilis | Not specified, but showed excellent activity | nih.gov |

| Pyrimidopyrimidine analogs | A. flavus | Not specified, but showed excellent activity | nih.gov |

Antitubercular Activity against Mycobacterium tuberculosis Strains

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has highlighted the urgent need for novel antitubercular agents. springernature.com Pyrimidine derivatives have been identified as a promising class of compounds with significant potential.

Researchers have synthesized and evaluated numerous pyrimidine analogs for their in vitro activity against Mtb. For instance, a series of substituted benzothiazolylpyrimidine-5-carboxamides demonstrated excellent activity against the H37Rv strain of Mtb, with Minimum Inhibitory Concentration (MIC) values as low as 0.8 to 3.1 µM. ucl.ac.uk Specifically, derivatives with a para-substitution on the phenyl ring attached to the pyrimidine core were found to be the most potent, with MIC values ranging from 0.08 to 0.09 µM. ucl.ac.uk

Another study identified 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl) phenyl)-N4-(naphthalen-1-yl) pyrimidine-2,4-diamine (16j) as a potent derivative from a series of 32 novel compounds. springernature.com This compound showed significant antimycobacterial activity, which was greatly influenced by substitutions at the 4-position of the pyrimidine nucleus. springernature.com The potential molecular target for this class of compounds is suggested to be dihydrofolate reductase. springernature.com

Furthermore, studies on C-5 alkynyl pyrimidine nucleoside derivatives have shown effective growth inhibition of various mycobacteria, including the Mtb H37Rv strain and multidrug-resistant (MDR) strains, with MIC99 values in the range of 20–50 µg/mL. mdpi.com The cellular targets for some of these nucleoside derivatives were identified as thymidylate synthase (TS) and thymidine (B127349) monophosphate kinase (TMPK). mdpi.com Similarly, another pyrimidine analog, 2-chloro-5-n-nonylpyrimidine, was found to be highly effective, inhibiting Mtb growth by 99% at a concentration of 200 µg/mL. mdpi.com

Table 1: In Vitro Antitubercular Activity of Selected Pyrimidine Analogs

| Compound Class/Name | Target Strain(s) | Key Findings (MIC/Inhibition) | Putative Target |

|---|---|---|---|

| Substituted benzothiazolylpyrimidine-5-carboxamides | M. tuberculosis H37Rv | MIC = 0.08 - 3.1 µM | DprE1 |

| 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl) phenyl)-N4-(naphthalen-1-yl) pyrimidine-2,4-diamine (16j) | M. tuberculosis H37Ra | Potent activity, substitution at position 4 is key | Dihydrofolate reductase |

| C-5 alkynyl pyrimidine nucleosides | M. tuberculosis H37Rv, MDR MS-115 | MIC99 = 20 - 50 µg/mL | Thymidylate synthase (TS), Thymidine monophosphate kinase (TMPK) |

| 2-chloro-5-n-nonylpyrimidine | M. tuberculosis H37Ra | 99% inhibition at 200 µg/mL | Not specified |

| 5-(2-pyridylethynyl)-uracil and its 2'-deoxycytidine (B1670253) analogue | M. bovis, M. tuberculosis | Displayed potent in vitro activity | Not specified |

Antimalarial Activity against Plasmodium falciparum Strains

Malaria, caused by parasites of the Plasmodium genus, remains a significant global health threat, with drug resistance complicating treatment efforts. Pyrimidine derivatives have been investigated as a source of new antimalarial agents, targeting various pathways essential for the parasite's survival. gsconlinepress.comgsconlinepress.com

A novel series of pyrimidine-tethered spirochromane-based sulfonamides was designed and synthesized to combat drug resistance. nih.gov Many of these compounds demonstrated strong antimalarial activity in vitro against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum. nih.govrsc.org Notably, compounds designated SZ14 and SZ9 were particularly potent, with IC50 values of 2.84 µM and 3.22 µM, respectively. nih.govrsc.org Enzymatic tests revealed that these compounds inhibit the P. falciparum cysteine proteases, falcipain-2 (FP-2) and falcipain-3 (FP-3), with SZ14 showing IC50 values of 4.1 µM (FP-2) and 4.9 µM (FP-3). nih.gov

The mechanism of action for many pyrimidine-based antimalarials involves the inhibition of crucial parasite enzymes. For example, the well-known drug pyrimethamine (B1678524) targets the enzyme dihydrofolate reductase (DHFR), which is vital for the synthesis of folate, a necessary cofactor for DNA synthesis. gsconlinepress.com By blocking this pathway, these drugs disrupt parasite replication. gsconlinepress.com Other pyrimidine derivatives act by inhibiting cysteine proteases like falcipains, which are involved in hemoglobin degradation by the parasite. nih.gov

Table 2: In Vitro Antimalarial Activity of Selected Pyrimidine Analogs

| Compound Class/Name | Target Strain(s) | IC50 Values | Putative Target |

|---|---|---|---|

| Pyrimidine-tethered sulfonamide (SZ14) | P. falciparum (CQ-resistant, W2) | 2.84 µM | Falcipain-2 (4.1 µM), Falcipain-3 (4.9 µM) |

| Pyrimidine-tethered sulfonamide (SZ9) | P. falciparum (CQ-resistant, W2) | 3.22 µM | Falcipain-2 (5.4 µM), Falcipain-3 (6.3 µM) |

| Pyrimethamine | Plasmodium species | Not specified | Dihydrofolate reductase (DHFR) |

Anti-inflammatory Activity Assessments (In Vitro)

Pyrimidine derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of key enzymes and mediators involved in the inflammatory cascade. nih.gov

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key targets for anti-inflammatory drugs. nih.gov Pyrimidine-based compounds have been developed as selective COX-2 inhibitors, which can offer anti-inflammatory benefits with a potentially reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.comnih.gov

In one study, a series of pyrimidine derivatives (L1–L4) were assessed for their ability to inhibit COX-1 and COX-2. mdpi.comnih.gov Compounds L1 and L2 showed high selectivity towards COX-2, with inhibitory activity comparable to the established COX-2 inhibitor meloxicam (B1676189) and superior to piroxicam. mdpi.comnih.gov The IC50 values for COX-2 inhibition by these compounds were noted to be very similar to those of meloxicam, highlighting their potential as a scaffold for potent COX-2 inhibitors. mdpi.com Another study of novel pyrazolo[3,4-d]pyrimidine derivatives found that two compounds possessed larger COX-1/COX-2 selectivity indexes than the reference drugs celecoxib (B62257) and diclofenac (B195802) sodium. nih.gov Similarly, certain 1,5-diarylpyrazoles with a sulfonamide moiety showed selective COX-2 inhibitory activity. researchgate.net

Table 3: In Vitro COX-2 Inhibitory Activity of Selected Pyrimidine Analogs

| Compound Class/Name | COX-1 IC50 | COX-2 IC50 | Selectivity Index (SI) |

|---|---|---|---|

| Pyrimidine Derivative (L1) | > 100 µM | 0.19 µM | > 526 |

| Pyrimidine Derivative (L2) | > 100 µM | 0.21 µM | > 476 |

| Pyrazolo[3,4-d]pyrimidine (Compound 10) | Not specified | Not specified | Higher than Celecoxib |

| Pyrazolo[3,4-d]pyrimidine (Compound 11) | Not specified | Not specified | Higher than Celecoxib |

| Meloxicam (Reference) | 12.0 µM | 0.2 µM | 60 |

| Piroxicam (Reference) | 1.8 µM | 15.0 µM | 0.12 |

The anti-inflammatory effects of pyrimidine analogs extend beyond COX-2 inhibition to the modulation of other critical inflammatory mediators. nih.gov These compounds can influence the production of prostaglandins, nitric oxide (NO), reactive oxygen species (ROS), and various pro-inflammatory cytokines. nih.govmdpi.com

The pyrimidine derivatives L1 and L2, which showed selective COX-2 inhibition, were also evaluated for their effects on inflammatory cells. mdpi.comnih.gov In a sulforhodamine B (SRB) assay, both compounds demonstrated a dose-dependent inhibition of the growth of lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells. mdpi.comnih.gov Furthermore, ROS assays confirmed their antioxidant properties, showing a reduction in free radical levels in the inflammatory cell model. mdpi.comnih.gov This dual action of inhibiting inflammatory enzymes and reducing oxidative stress suggests a multifaceted anti-inflammatory potential for these pyrimidine derivatives.

Other Reported Biological Activities (In Vitro)

Due to a lack of specific in vitro research data on the antipsychotic activity of 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine analogs or closely related pyrimidine derivatives, this section could not be completed. The broad biological profile of pyrimidines suggests potential activity across various therapeutic areas, but specific data for antipsychotic action was not available in the reviewed sources. juniperpublishers.comnih.gov

Identification of Molecular Targets and Mechanism of Action Studies (In Vitro)

In the quest to develop novel anticancer therapeutics, research has increasingly focused on the diverse biological activities of pyrimidine derivatives. Analogs of this compound have been the subject of in vitro investigations to elucidate their molecular targets and mechanisms of action. These studies have revealed that the N-phenylpyrimidin-4-amine scaffold can be tailored to interact with specific cellular components, leading to anticancer effects. A significant finding in this area is the identification of the deubiquitinating enzyme complex USP1/UAF1 as a direct molecular target for a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives. nih.govacs.org

The deubiquitinating enzyme USP1 (ubiquitin-specific protease 1), in association with its regulatory partner UAF1 (USP1-associated factor 1), plays a critical role in the DNA damage response. nih.gov The USP1/UAF1 complex is responsible for removing ubiquitin from key substrates, including the Fanconi anemia protein FANCD2 and the Proliferating Cell Nuclear Antigen (PCNA), a central protein in DNA replication and repair. acs.org By inhibiting the deubiquitinating activity of USP1/UAF1, small molecules can induce an accumulation of monoubiquitinated PCNA (Ub-PCNA) and FANCD2, which ultimately leads to impaired DNA repair, cell cycle arrest, and apoptosis in cancer cells. acs.org

Medicinal chemistry efforts have led to the development of potent inhibitors of USP1/UAF1 based on the N-benzyl-2-phenylpyrimidin-4-amine scaffold. acs.org Through a quantitative high-throughput screen and subsequent chemical optimization, compounds with nanomolar inhibitory potency were identified. nih.gov These studies have demonstrated a strong correlation between the in vitro inhibition of USP1/UAF1 and the anticancer activity observed in non-small cell lung cancer cell lines. nih.govacs.org

The mechanism of action of these N-phenylpyrimidin-4-amine analogs as USP1/UAF1 inhibitors has been confirmed through in vitro assays. Treatment of cancer cells with these compounds leads to a dose-dependent increase in the levels of Ub-PCNA. acs.org This cellular marker serves as a direct indicator of USP1/UAF1 inhibition. The subsequent disruption of DNA damage response pathways ultimately contributes to the observed decrease in cancer cell survival. nih.gov

The following table summarizes the in vitro inhibitory activity of selected N-benzyl-2-phenylpyrimidin-4-amine analogs against the USP1/UAF1 complex. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Compound | Modifications to the N-phenylpyrimidin-4-amine Scaffold | USP1/UAF1 IC50 (μM) |

|---|---|---|

| Analog 1 | Replacement of thiophene (B33073) with a simple phenyl ring | 3.1 |

| Analog 2 | 4-phenyl benzyl (B1604629) amine substitution | 3.7 |

| Analog 3 | Replacement of quinazoline (B50416) core with a pyrimidine core | Comparable potency to original hit |

| Analog 4 | Introduction of a 5-methyl group to the pyrimidine core | 0.070 |

| Analog 5 | Introduction of a 6-methyl group to the pyrimidine core | 0.210 |

Beyond the well-defined targeting of USP1/UAF1, the broader class of pyrimidine derivatives has been investigated for its interaction with other key players in cancer cell signaling and proliferation. Various analogs have shown inhibitory activity against a range of protein kinases, which are crucial regulators of cell growth, differentiation, and survival. acs.org Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention. nih.gov

In vitro studies have implicated several kinase families as potential targets for pyrimidine-based compounds, including:

Aurora Kinases: These are essential for cell division, and their inhibition can lead to mitotic catastrophe and cell death in cancer cells. nih.govacs.org

Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, its inhibition can disrupt mitosis and is being explored as an anticancer strategy. nih.gov

FMS-like Tyrosine Kinase-3 (FLT3): Often mutated in acute myeloid leukemia, making it a key therapeutic target. mdpi.com

Phosphoinositide 3-kinases (PI3Ks): Central to a signaling pathway that promotes cell survival and proliferation. mdpi.com

Additionally, some pyrimidine derivatives have been proposed to act through other mechanisms, such as the inhibition of topoisomerase IIα, an enzyme critical for resolving DNA topological problems during replication and transcription. nih.govencyclopedia.pub Inhibition of this enzyme leads to DNA damage and apoptosis. nih.gov

The following table provides an overview of various molecular targets that have been identified for different classes of pyrimidine analogs in in vitro studies.

| Class of Pyrimidine Analog | Identified Molecular Target | Observed In Vitro Effect |

|---|---|---|

| N-benzyl-2-phenylpyrimidin-4-amine derivatives | USP1/UAF1 Deubiquitinase Complex | Inhibition of deubiquitinating activity, increase in Ub-PCNA |

| Ortho-Chlorophenyl Substituted Pyrimidines | Aurora Kinase A | Enzymatic inhibition |

| Pyrimidin-2-amine derivatives | Polo-like Kinase 4 (PLK4) | Potent enzymatic inhibition |

| Pyrimidine-4,6-diamine derivatives | FMS-like Tyrosine Kinase-3 (FLT3) | Inhibition of kinase activity |

| Morpholinopyrimidines | PI3 Kinase | Enzymatic inhibition |

| Pyrimidine-hydrazone hybrids | Topoisomerase IIα | Binding to the enzyme-DNA complex (proposed via molecular docking) |

Future Directions and Advanced Research Perspectives for 6 Chloro N Ethyl N Phenylpyrimidin 4 Amine and Pyrimidine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of aminopyrimidines often involves multi-step processes that may utilize harsh reagents, chlorinated solvents, and high temperatures, leading to significant environmental impact. A primary future objective is the development of green and sustainable synthetic routes for 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine.

Future research should focus on moving beyond classical methods, such as the reaction of 4,6-dichloropyrimidine (B16783) with N-ethylaniline, which often require stringent conditions and can lead to side products. nih.govgoogle.comresearchgate.net Advanced methodologies could include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times, improve yields, and often allows for the use of more environmentally benign solvents like ethanol (B145695) or even water.

Continuous Flow Chemistry: Flow reactors offer superior control over reaction parameters (temperature, pressure, stoichiometry), enhanced safety, and easier scalability. A flow-based synthesis could improve the regioselectivity of the amination reaction and minimize the formation of disubstituted byproducts.

Catalyst-Free and Solvent-Free Reactions: Investigating solid-state reactions or reactions under neat conditions (without any solvent) represents a significant step towards sustainability by minimizing solvent waste.

Electrochemical Synthesis: Electrosynthesis offers a green alternative for creating C-N bonds, potentially enabling the coupling of 4,6-dichloropyrimidine with N-ethylaniline under mild conditions using renewable electricity as the driving force. nih.gov

| Methodology | Potential Advantages | Key Research Focus | Hypothetical Improvement Metric |

|---|---|---|---|

| Traditional Batch Synthesis | Established procedure | Yield optimization | Baseline |

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields | Solvent screening, power optimization | >90% yield in <1 hour |

| Continuous Flow Chemistry | Enhanced safety, scalability, purity | Reactor design, residence time optimization | >95% purity without column chromatography |

| Electrochemical Cross-Coupling | Avoids harsh reagents, mild conditions | Catalyst and electrode material screening | High functional group tolerance |

Advanced Mechanistic Investigations into Complex Reaction Pathways

The synthesis of this compound via nucleophilic aromatic substitution (SNA_r_) on 4,6-dichloropyrimidine presents intriguing mechanistic questions. The prevailing assumption is a two-step addition-elimination mechanism via a Meisenheimer complex. youtube.com However, recent studies on similar systems suggest that some SNA_r_ reactions can proceed through a concerted mechanism, where bond formation and bond-breaking occur in a single step. nih.govnih.govrsc.org

Future research should employ a combination of experimental and computational techniques to elucidate the precise reaction pathway for the formation of this compound.

Kinetic Isotope Effect (KIE) Studies: Measuring KIEs using isotopically labeled reactants (e.g., ¹³C at the reaction center) can provide strong evidence for or against the formation of a discrete intermediate, helping to distinguish between a stepwise and a concerted mechanism. nih.gov

Computational Modeling: High-level Density Functional Theory (DFT) calculations can be used to map the potential energy surface of the reaction. nih.govacs.orgnih.gov This allows for the characterization of transition states and intermediates, providing a detailed atomistic picture of the reaction mechanism. Such studies can also predict the regioselectivity of the reaction, explaining why the nucleophile attacks the C4 position over the C6 position.

In Situ Spectroscopic Analysis: Techniques like rapid-injection NMR or stopped-flow UV-Vis spectroscopy could be used to detect and characterize any transient intermediates, such as the Meisenheimer complex, providing direct experimental validation for the proposed mechanism.

A deeper mechanistic understanding will enable more precise control over the reaction, leading to higher yields, fewer byproducts, and the ability to predict the reactivity of analogous substrates.

Integration of Artificial Intelligence and Machine Learning in Pyrimidine (B1678525) Research

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery and materials science. nih.govrsc.org For a scaffold like this compound, these computational tools offer immense potential for accelerating research and development.

Future work should integrate AI/ML in several key areas:

De Novo Design and Lead Optimization: Generative AI models can design novel derivatives of the core scaffold with predicted improvements in desired properties, such as binding affinity for a specific biological target or enhanced solubility. researchgate.net

Predictive Modeling (QSAR and ADMET): Quantitative Structure-Activity Relationship (QSAR) models can be built to predict the biological activity of new analogs. Furthermore, ML models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the discovery process, reducing the likelihood of late-stage failures. nih.gov

Virtual Screening and Target Identification: The 3D structure of this compound can be used in large-scale virtual screening campaigns to dock against libraries of protein structures, identifying potential biological targets and initiating new drug discovery projects. bau.edu.tr

| AI/ML Application | Objective | Methodology | Potential Outcome |

|---|---|---|---|

| Generative Modeling | Design novel derivatives | Recurrent Neural Networks (RNNs), GANs | A virtual library of 10,000+ unique analogs |

| ADMET Prediction | Forecast drug-like properties | Graph Neural Networks (GNNs), Random Forest | Early identification of candidates with favorable PK/PD profiles |

| Virtual High-Throughput Screening | Identify potential biological targets | Molecular docking simulations | Top-ranked protein targets (e.g., kinases, GPCRs) |

| Synthesis Prediction | Propose efficient synthetic routes | Transformer-based models | Retrosynthetic pathways for novel designed analogs |

Exploration of Emerging Biological Targets for Pyrimidine-based Modulators

The aminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly known for its ability to act as a hinge-binder in protein kinases. uniroma1.itnih.govmdpi.com Many approved kinase inhibitor drugs contain a pyrimidine core. The structure of this compound makes it an attractive starting point for developing inhibitors against both well-established and emerging biological targets.

Future research should focus on screening this compound and its derivatives against novel and challenging targets:

Protein Kinases: Beyond common targets like EGFR and VEGFR, libraries based on this scaffold should be tested against emerging kinase targets in oncology and immunology, such as IRAK4, BRD4, and PLK1. researchgate.netmdpi.com

Multidrug Resistance Proteins: Certain pyrimidine derivatives have shown activity as inhibitors of transport proteins like MRP1, which are responsible for multidrug resistance in cancer. acs.org This represents a promising therapeutic strategy to re-sensitize resistant tumors to chemotherapy.

Epigenetic Targets: The pyrimidine core can be elaborated to target epigenetic modulators, such as histone deacetylases (HDACs), which are increasingly recognized as critical targets in cancer therapy. mdpi.com

Metabolic Enzymes: Key enzymes in metabolic pathways that are upregulated in cancer cells, such as dihydroorotate (B8406146) dehydrogenase (DHODH) in the pyrimidine biosynthesis pathway itself, could be targeted. embopress.org

Q & A

Q. What are the established synthetic routes for 6-chloro-N-ethyl-N-phenylpyrimidin-4-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via palladium-catalyzed amination of chloro-substituted pyrimidines. For example, analogous methods involve reacting 6-chloro-5-nitropyrimidin-4-amine with ethylamine and aniline derivatives under optimized conditions (e.g., Pd catalysts, ligand systems, and base selection). Reaction temperature (80–120°C), solvent polarity (DMSO or DMF), and stoichiometric ratios of amines are critical for minimizing side reactions (e.g., dehalogenation or over-alkylation). Monitoring via TLC and purification by column chromatography are standard .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR Spectroscopy : and NMR identify substituent patterns (e.g., ethyl and phenyl groups). For instance, the N-ethyl group shows a triplet at ~1.2 ppm () and a quartet at ~3.4 ppm () in NMR .

- X-ray Crystallography : Resolves molecular conformation and intermolecular interactions. In related pyrimidines, dihedral angles between the pyrimidine core and substituents (e.g., 11.3°–70.1°) and intramolecular N–H⋯N hydrogen bonds (2.94–3.00 Å) are key metrics .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] peaks) .

Advanced Research Questions

Q. How can reaction conditions be optimized to introduce diverse amine substituents while maintaining regioselectivity?

- Substituent Effects : Electron-withdrawing groups on the pyrimidine ring (e.g., Cl at position 6) enhance electrophilicity at position 4, favoring nucleophilic attack by amines. Steric hindrance from bulky amines (e.g., substituted anilines) may require elevated temperatures or prolonged reaction times .

- Catalyst Screening : Ligand-modified Pd catalysts (e.g., Xantphos) improve turnover in challenging couplings. For example, Pd(OAc)/Xantphos in toluene at 110°C achieves >80% yield for sterically hindered amines .

Q. How do hydrogen-bonding patterns in the crystal structure influence supramolecular assembly?

Graph set analysis (e.g., Etter’s formalism) reveals motifs such as rings formed by N–H⋯N and C–H⋯F interactions. In related structures, weak C–H⋯π and π–π stacking (centroid distances ~3.7 Å) stabilize crystal packing. Intramolecular hydrogen bonds (e.g., N4–H4⋯N5) create rigid conformations, affecting solubility and polymorphism .

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data across studies?

- Data Validation : Cross-check NMR assignments with 2D techniques (e.g., HSQC, HMBC) to confirm connectivity. For crystallography, validate hydrogen-bond metrics against similar structures (e.g., N⋯N distances in polymorphs) .

- Computational Validation : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict NMR chemical shifts or optimize geometries, resolving discrepancies between experimental and theoretical data .

Q. What computational methods are suitable for predicting electronic properties and reactivity?

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the pyrimidine ring’s LUMO is localized at C4, explaining its reactivity with amines .

- Molecular Dynamics (MD) : Simulate solvent effects on solubility or aggregation behavior. Polar solvents (e.g., DMSO) stabilize charge-separated intermediates in reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.